![molecular formula C9H14O3 B2412591 2-Oxaspiro[4.4]nonane-3-carboxylic acid CAS No. 2344681-58-7](/img/structure/B2412591.png)

2-Oxaspiro[4.4]nonane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

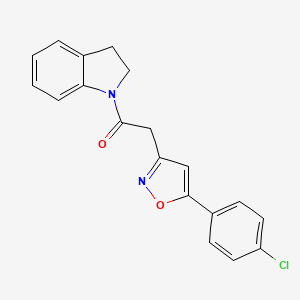

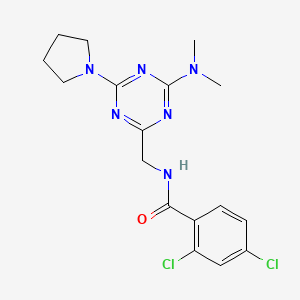

2-Oxaspiro[4.4]nonane-3-carboxylic acid is a chemical compound with the CAS Number: 2344681-58-7 . It has a molecular weight of 170.21 and its molecular formula is C9H14O3 .

Molecular Structure Analysis

The InChI code for 2-Oxaspiro[4.4]nonane-3-carboxylic acid is 1S/C9H14O3/c10-8(11)7-5-9(6-12-7)3-1-2-4-9/h7H,1-6H2,(H,10,11) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis

2-Oxaspiro[4.4]nonane-3-carboxylic acid is an oil at room temperature . The predicted boiling point is 325.2±35.0 °C and the predicted density is 1.19±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Derivatives

Researchers have explored the synthesis of functionalized derivatives from 2-Oxaspiro[4.4]nonane-3-carboxylic acid. For instance, Santos et al. (2000) demonstrated the nucleophilic ring opening of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, leading to the formation of functionalized 2-oxaspiro[4.4]nonane derivatives. These derivatives are important in several classes of bioactive compounds (Santos et al., 2000).

Studies in Decarboxylation

Bigley and May (1969) measured the rates of decarboxylation of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, providing insights into the reaction mechanisms and conditions for decomposition (Bigley & May, 1969).

Synthesis of Spirocyclic Compounds

The synthesis of spirocyclic compounds using 2-Oxaspiro[4.4]nonane-3-carboxylic acid as a starting material or intermediate has been a significant area of research. For example, Mukai et al. (2002) reported on the synthesis of various oxaspiro skeletons, highlighting the versatility of this compound in creating complex molecular structures (Mukai et al., 2002).

Stereochemical Analysis

Ortuño et al. (1996) achieved structural and stereochemical assignments for diastereoisomeric oxaspiro[4.4]nonane derivatives. Their research underscores the compound's utility in stereochemical studies, which are crucial in understanding molecular interactions and properties (Ortuño et al., 1996).

Application in Peptide Synthesis

The compound has also found applications in peptide synthesis. Suter et al. (2000) synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons, demonstrating the compound's relevance in the synthesis of complex organic molecules (Suter et al., 2000).

Cytotoxicity and Apoptotic Effects

Recent studies, such as those by Turk-Erbul et al. (2021), have explored the cytotoxic and apoptotic effects of derivatives of 2-Oxaspiro[4.4]nonane-3-carboxylic acid, indicating potential applications in cancer research (Turk-Erbul et al., 2021).

Safety and Hazards

The safety information for 2-Oxaspiro[4.4]nonane-3-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Eigenschaften

IUPAC Name |

2-oxaspiro[4.4]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(11)7-5-9(6-12-7)3-1-2-4-9/h7H,1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCKHIDZSPIWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(OC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[4.4]nonane-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)

![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)

![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2412530.png)

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)